Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate
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Overview
Description
Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate typically involves the construction of the pyrrolopyridine core followed by esterification. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a catalyst can yield the desired pyrrolopyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrolopyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrrolopyridine ring .
Scientific Research Applications
Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another member of the pyrrolopyridine family with similar biological activities.
Indole derivatives: Compounds with a similar fused ring system but different biological properties.
Pyrrolo[1,2-a]pyrazines: Compounds with a different ring fusion pattern but comparable chemical reactivity.
Uniqueness
Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate is unique due to its specific ring fusion and ester functional group, which confer distinct chemical and biological properties. Its ability to act as a versatile building block in synthetic chemistry and its potential as a lead compound in drug discovery highlight its significance .
Properties
IUPAC Name |
ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)7-3-5-11-8-4-6-12-9(7)8/h3-6,12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRFSHQYVZYAPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=NC=C1)C=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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